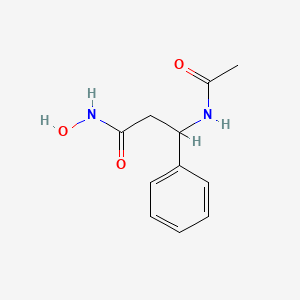![molecular formula C22H21N5O3S B12484923 3-{5-[({3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propyl}amino)methyl]furan-2-yl}benzoic acid](/img/structure/B12484923.png)
3-{5-[({3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propyl}amino)methyl]furan-2-yl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{5-[({3-[(1-phenyl-1,2,3,4-tetrazol-5-yl)sulfanyl]propyl}amino)methyl]furan-2-yl}benzoic acid is a complex organic compound that features a combination of tetrazole, furan, and benzoic acid moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[({3-[(1-phenyl-1,2,3,4-tetrazol-5-yl)sulfanyl]propyl}amino)methyl]furan-2-yl}benzoic acid typically involves multiple steps:
Formation of the Tetrazole Moiety: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as triethylamine.
Attachment of the Sulfanyl Group: The tetrazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Formation of the Furan Ring: The furan ring can be synthesized via a cyclization reaction involving a suitable precursor.
Coupling Reactions: The final step involves coupling the furan and tetrazole derivatives with a benzoic acid derivative under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its structural features may be exploited in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, given its potential to interact with various biomolecules.
Mecanismo De Acción
The mechanism of action of 3-{5-[({3-[(1-phenyl-1,2,3,4-tetrazol-5-yl)sulfanyl]propyl}amino)methyl]furan-2-yl}benzoic acid involves its interaction with specific molecular targets. The tetrazole moiety, for instance, can bind to metal ions or enzyme active sites, modulating their activity. The sulfanyl group may participate in redox reactions, influencing cellular redox states. The furan and benzoic acid moieties can interact with hydrophobic pockets in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Phenyl-1-propyne
- 3,5-Dichloro-BODIPY derivatives
- Indole derivatives
Uniqueness
What sets 3-{5-[({3-[(1-phenyl-1,2,3,4-tetrazol-5-yl)sulfanyl]propyl}amino)methyl]furan-2-yl}benzoic acid apart is its combination of multiple functional groups, each contributing to its overall reactivity and potential applications. The presence of the tetrazole ring, in particular, offers unique binding properties and reactivity that are not commonly found in simpler compounds.
Propiedades
Fórmula molecular |
C22H21N5O3S |
|---|---|
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
3-[5-[[3-(1-phenyltetrazol-5-yl)sulfanylpropylamino]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C22H21N5O3S/c28-21(29)17-7-4-6-16(14-17)20-11-10-19(30-20)15-23-12-5-13-31-22-24-25-26-27(22)18-8-2-1-3-9-18/h1-4,6-11,14,23H,5,12-13,15H2,(H,28,29) |
Clave InChI |
QPTMIVNZDZDLHL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NN=N2)SCCCNCC3=CC=C(O3)C4=CC(=CC=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(pyridin-3-yl)-N-[2-(trifluoromethyl)benzyl]methanamine](/img/structure/B12484840.png)
![Methyl 3-{[(4-nitrophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12484843.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-[(methylsulfonyl)(prop-2-en-1-yl)amino]benzamide](/img/structure/B12484850.png)
![Ethyl {5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B12484852.png)

![N-(2-{[(3-chlorophenyl)carbonyl]amino}ethyl)furan-2-carboxamide](/img/structure/B12484868.png)
![Methyl 5-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12484881.png)
![2-(2,4-dichlorophenoxy)-1-[(2R,3S,4S)-2-ethyl-3-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B12484885.png)
![2-(3-methylphenoxy)-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide](/img/structure/B12484888.png)
![1-(prop-2-en-1-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazol-5-amine](/img/structure/B12484895.png)
![3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B12484905.png)
![5-[(ethylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12484907.png)
![3,4-dichloro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12484920.png)
![N~2~-benzyl-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cyclopentylglycinamide](/img/structure/B12484926.png)
